molecular formula C26H28N2O3 B247931 2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B247931
M. Wt: 416.5 g/mol
InChI Key: YXABUMPOTNTBOV-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is a synthetic organic compound with the molecular formula C22H26N2O4. It is a derivative of piperazine, a heterocyclic compound commonly used in pharmaceuticals and organic synthesis. This compound is characterized by the presence of phenoxy and acetyl groups attached to the piperazine ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The phenoxy and acetyl groups may interact with enzymes or receptors, modulating their activity. The piperazine ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28N2O3/c1-21-7-5-11-24(17-21)30-20-26(29)28-15-13-27(14-16-28)19-22-8-6-12-25(18-22)31-23-9-3-2-4-10-23/h2-12,17-18H,13-16,19-20H2,1H3

InChI Key

YXABUMPOTNTBOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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